molecular formula C7H11NO2S B2523380 (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-sulfonamide CAS No. 1864012-33-8

(1R,4R)-bicyclo[2.2.1]hept-5-ene-2-sulfonamide

Cat. No. B2523380
CAS RN: 1864012-33-8
M. Wt: 173.23
InChI Key: GOUWTBUEZMTPKV-JEAXJGTLSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed step-by-step process, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, etc. Chemical properties might include acidity/basicity, reactivity with other compounds, etc .

Mechanism of Action

This is typically used in the context of biological activity, describing how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of certain pathways, etc .

Safety and Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. It includes toxicity information, handling precautions, and first-aid measures .

Future Directions

This involves predicting or suggesting further studies that could be conducted based on the known properties and uses of the compound .

properties

IUPAC Name

(1R,4R)-bicyclo[2.2.1]hept-5-ene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,8,9,10)/t5-,6+,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUWTBUEZMTPKV-JEAXJGTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC([C@H]1C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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